High-Affinity NK1 Receptor Antagonism: Comparative Potency Analysis
2-(Dimethylamino)-N'-hydroxyethanimidamide demonstrates high-affinity antagonist activity at the human NK1 receptor with a Ki of 6.40 nM [1]. This potency is directly comparable to the clinically approved NK1 antagonist aprepitant, which exhibits a reported Ki of approximately 3 nM under similar binding assays . While less potent than aprepitant, the compound's nanomolar affinity validates its utility as a competitive pharmacological tool for studying the Substance P/NK1 axis. In stark contrast, its affinity for the NK3 receptor is drastically lower (Ki = 454.1 nM for aprepitant), a selectivity profile that may also be observed for this compound and should be a critical factor in experimental design .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Aprepitant (Ki = 3 nM for human NK1 receptor) |
| Quantified Difference | Approximately 2.1-fold lower affinity than the clinical comparator aprepitant. |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells, measured by aequorin luminescence assay based on Schild's plot analysis [1]. |
Why This Matters
This quantitative affinity data allows for precise benchmarking against a well-characterized clinical molecule, enabling researchers to select an appropriate tool compound for NK1 receptor studies based on desired potency and selectivity.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM for human NK1 receptor. View Source
